Diosgenin
Overview
Description
Mechanism of Action
Target of Action
Diosgenin, a steroidal sapogenin, has shown potential in the treatment of various cancers such as oral squamous cell carcinoma, laryngeal cancer, esophageal cancer, liver cancer, gastric cancer, lung cancer, cervical cancer, prostate cancer, glioma, and leukemia . The primary targets of this compound include tumor cells, where it inhibits proliferation and growth, promotes apoptosis, induces differentiation and autophagy, inhibits metastasis and invasion, blocks the cell cycle, regulates immunity, and improves the gut microbiome . In network analysis, three hub proteins were notably modulated: IGF1R, MDM2, and SRC, with this compound having the highest binding affinity with IGF1R .
Mode of Action
This compound interacts with its targets to bring about changes at the molecular level. It can up-regulate autophagy marker LC3 protein, reduce the ratio of LC3-I to LC3-II, induce autophagy of hepatoma cells . Moreover, this compound regulated p21 mRNA expression, which is related to the activation of nuclear factor UUB and the synthesis of prostaglandin E2, miR-145 expression level and methylation status, down-regulated cyclooxygenase (COX)-2 and microsomal prostaglandin E synthase (MPGES)-1, and significantly up-regulated miR-34a expression and down-regulated the expression level of miR-34a target genes E2F1, E2F3 and CCND1 .
Biochemical Pathways
This compound affects several biochemical pathways. The biosynthesis of triterpene this compound involves a downstream pathway that is regulated by cytochrome P450 monooxygenase (CYP450s) and uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs), which control a series of cholesterol oxidation, hydroxylation, and glycosylation reactions . In network analysis, three hub proteins were notably modulated: IGF1R, MDM2, and SRC, with this compound having the highest binding affinity with IGF1R .
Pharmacokinetics
This compound is practically insoluble in physiological media and has low absorption. A high percentage of the absorbed drug is metabolized rapidly . Therefore, with the aim of improving the administration distribution metabolism excretion and toxicity (ADMET) properties, this compound prodrugs have been developed .
Result of Action
The molecular and cellular effects of this compound’s action include inhibiting tumor cell proliferation and growth, promoting apoptosis, inducing differentiation and autophagy, inhibiting tumor cell metastasis and invasion, blocking cell cycle, regulating immunity, and improving gut microbiome . This compound can also inhibit telomerase activity by down-regulating the expression of telomerase reverse transcriptase gene HTERT in A549 lung cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the in vitro culture of plant cells, organs, and tissues under controlled environment provides an excellent platform for the mass production of important medicinal plants and natural bioactive compounds . The potential distribution of these Dioscorea species covered a wide field, and that new ecological suitability areas were mainly distributed in the central region of South America, the southern part of the European and coastal region of Oceania .
Biochemical Analysis
Biochemical Properties
Diosgenin interacts with various enzymes, proteins, and other biomolecules. It is an isospirostane derivative, a steroidal sapogenin, and the product of acids or enzymes hydrolysis process of dioscin and protodioscin . It has been reported to have effects on the immune system, lipid system, inflammatory and reproductive systems, cancer, metabolic process, blood system, blood glucose, and calcium regulation .
Cellular Effects
This compound has shown promising effects on inhibiting tumor cell proliferation and growth, promoting apoptosis, inducing differentiation and autophagy, inhibiting tumor cell metastasis and invasion, blocking cell cycle, regulating immunity, and improving gut microbiome . It has also been reported to reverse multi-drug resistance in cancer cells and sensitize cancer cells to standard chemotherapy .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been reported to penetrate cell membranes and attach to many specific receptors, including the estrogen receptor (ER) and the peroxisome proliferator-activated receptor gamma (PPAR-γ) . It also influences the expression of TrkA and p75 and activates the intracellular signaling cascades involving pathways that are dependent on extracellular signal-regulated kinase (ERK) and phosphatidylinositol 3-kinase (PI3K), which act to prevent nuclear and mitochondrial cell death programs, resulting in neuronal survival and differentiation .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. Biotechnological strategies for the sustainable production of this compound from botanical sources have been improved by in vitro techniques which include elicitation, genetic transformations, and bioconversions .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a study on Alzheimer’s disease, this compound administration dose-dependently improved the spatial learning and memory and protected the animals from Amyloid-β (1–42) peptides induced disrupted cognitive functions .
Metabolic Pathways
This compound is involved in various metabolic pathways. The biosynthesis of this compound saponins involves a downstream pathway that is regulated by cytochrome P450 monooxygenase (CYP450s) and uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs), which control a series of cholesterol oxidation, hydroxylation, and glycosylation reactions .
Transport and Distribution
This compound is synthesized in leaves, then converted into this compound saponins, and finally transported to rhizomes for storage in plants . This suggests that the transport and distribution of this compound within cells and tissues involve various transporters or binding proteins.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm . This localization could influence its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diosgenin is typically obtained through the hydrolysis of saponins found in Dioscorea species. The hydrolysis process can be carried out using strong acids, bases, or enzymes . Traditional methods involve acid hydrolysis, which produces this compound along with significant amounts of acid wastewater .
Industrial Production Methods
In industrial settings, this compound is often extracted using microbial transformation techniques, which are more environmentally friendly compared to traditional methods . These techniques involve the use of specific strains of microorganisms to convert saponins into this compound. Optimization of fermentation conditions, such as the use of specific nutrients and mutagenesis of microbial strains, can significantly enhance the yield of this compound .
Chemical Reactions Analysis
Types of Reactions
Diosgenin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as oxalic acid to produce diosgenone.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions include diosgenone and other steroidal derivatives, which are used as intermediates in the synthesis of various steroid hormones .
Scientific Research Applications
Diosgenin has a wide range of scientific research applications:
Comparison with Similar Compounds
Diosgenin is often compared with other steroidal sapogenins, such as dioscin and protodioscin . While all these compounds share a similar steroidal structure, this compound is unique due to its widespread availability and extensive use as a precursor for steroid hormone synthesis . Other similar compounds include:
Dioscin: A glycoside form of this compound, which also exhibits various pharmacological activities.
Protodioscin: Another steroidal saponin with similar bioactive properties.
This compound’s unique structural features and its ability to serve as a precursor for a wide range of steroidal drugs make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h5,16-17,19-24,28H,6-15H2,1-4H3/t16-,17+,19+,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLVFSAGQJTQCK-VKROHFNGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00895074 | |
Record name | Diosgenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00895074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
512-04-9 | |
Record name | Diosgenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=512-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diosgenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diosgenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00895074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (20R,25R)-spirost-5-en-3β-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.396 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIOSGENIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K49P2K8WLX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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